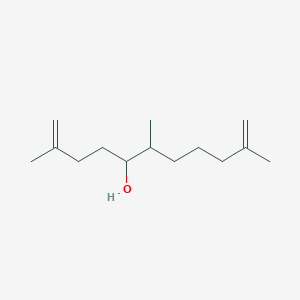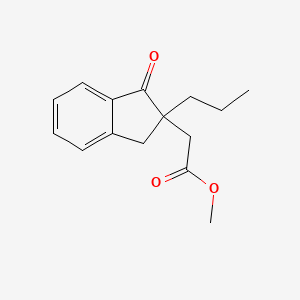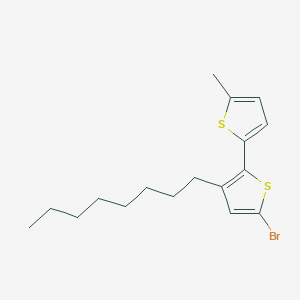
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of phenolic ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. A common method might include:
Step 1: Protection of hydroxyl groups if necessary.
Step 2: Formation of the carbonyl group through oxidation or other suitable reactions.
Step 3: Coupling of the phenolic rings via a suitable linker, often using catalysts or specific reagents.
Step 4: Deprotection of hydroxyl groups if they were protected in Step 1.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential antioxidant or enzyme inhibitor.
Medicine: Investigated for anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of polymers or other materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one would depend on its specific application. For example:
Antioxidant Activity: It may neutralize free radicals by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It could bind to the active site of enzymes, blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one
- 1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-hydroxyphenyl)propan-1-one
Uniqueness
1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
680195-81-7 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O5/c1-9(10-3-5-11(17)6-4-10)16(20)12-7-15(21-2)14(19)8-13(12)18/h3-9,17-19H,1-2H3 |
Clave InChI |
NAIOQCWMMFVXSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)O)C(=O)C2=CC(=C(C=C2O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)



![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
acetyl}glycine](/img/structure/B12524534.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)

![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)
